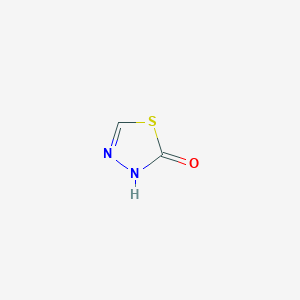

1,3,4-Thiadiazol-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3H-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2OS/c5-2-4-3-1-6-2/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZHELCFKSFINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510616 | |

| Record name | 1,3,4-Thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84352-66-9 | |

| Record name | 1,3,4-Thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-thiadiazol-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Novel 1,3,4-Thiadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a variety of pharmacologically active compounds.[1][2][3][4][5] This five-membered heterocycle, containing one sulfur and two nitrogen atoms, serves as a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] The aromaticity of the 1,3,4-thiadiazole ring contributes to its in vivo stability and reduced toxicity, making it an attractive moiety for drug design.[6] This technical guide provides an in-depth overview of the synthesis and characterization of novel 1,3,4-thiadiazole derivatives, offering detailed experimental protocols and a summary of key characterization data.

Synthetic Strategies and Methodologies

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is most commonly achieved through the cyclization of open-chain precursors.[1][2] Key starting materials for these syntheses include thiosemicarbazides, dithiocarbazates, and acylhydrazines.[7][8] This section details prevalent and effective synthetic routes for the preparation of novel 1,3,4-thiadiazole derivatives.

Synthesis from Thiosemicarbazides

A widely employed and efficient method for the formation of the 1,3,4-thiadiazole ring is the cyclization of thiosemicarbazides.[7] This approach typically involves the reaction of a thiosemicarbazide derivative with a carboxylic acid or its derivative in the presence of a dehydrating agent.

A general workflow for the synthesis of 1,3,4-thiadiazole derivatives is depicted below.

Caption: General synthetic workflow for 1,3,4-thiadiazole derivatives.

Synthesis from Dithiocarbazates

Another versatile route to 2,5-disubstituted-1,3,4-thiadiazoles involves the use of dithiocarbazates. These intermediates can be synthesized and subsequently cyclized to form the desired thiadiazole ring.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and characterization of novel 1,3,4-thiadiazole derivatives.

General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles from Thiosemicarbazide

This protocol describes a common method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles from the corresponding carboxylic acid and thiosemicarbazide.

Materials:

-

Substituted carboxylic acid (1 eq)

-

Thiosemicarbazide (1 eq)

-

Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) as a cyclizing/dehydrating agent

-

Appropriate solvent (e.g., ethanol)

-

Sodium bicarbonate solution

-

Ice bath

Procedure:

-

A mixture of the substituted carboxylic acid (1 eq) and thiosemicarbazide (1 eq) is prepared.

-

The mixture is cooled in an ice bath, and the cyclizing agent (e.g., phosphorus oxychloride or concentrated sulfuric acid) is added dropwise with constant stirring.[3][9][10]

-

After the addition is complete, the reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).[3]

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured into crushed ice.

-

The resulting solution is neutralized with a sodium bicarbonate solution, leading to the precipitation of the crude product.

-

The precipitate is filtered, washed with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Characterization Techniques

The synthesized compounds are characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of key functional groups. Characteristic absorption bands for the 1,3,4-thiadiazole ring include C=N stretching (around 1575-1649 cm⁻¹), C-N stretching, and C-S stretching vibrations (around 1095-1183 cm⁻¹). The disappearance of the C=S stretching band from the thiosemicarbazide precursor is also a key indicator of successful cyclization.[10][11][12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are employed to elucidate the detailed molecular structure. In ¹H-NMR spectra, the N-H proton of the amino group typically appears as a singlet.[10] In ¹³C-NMR spectra, the two carbon atoms of the 1,3,4-thiadiazole ring resonate at characteristic chemical shifts, typically in the range of 158-181 ppm.[10][14]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their molecular formula.

-

Elemental Analysis: Determines the percentage composition of elements (C, H, N, S) in the compound, which should be consistent with the calculated values for the proposed structure.[15]

Data Presentation: Characterization of Novel 1,3,4-Thiadiazole Derivatives

The following tables summarize the quantitative data for a selection of newly synthesized 1,3,4-thiadiazole derivatives.

| Compound ID | R Group | Yield (%) | Melting Point (°C) | Reference |

| 1a | 4-(trifluoromethyl)phenylamino | 78 | 271.4–272.5 | [16] |

| 2g | 2-(benzenesulfonylmethyl)phenyl | - | - | [15] |

| 3a | Phenyl (N-acetylated) | 83 | 275–276 | [15] |

| 4i | Glucoside derivative | - | - | [17] |

| 11a | N,N'-diphenyl | 15-26 | 239-241 | [18] |

| 11b | N,N'-dibenzyl | 12-21 | 250-252 | [18] |

| 11c | N,N'-diallyl | 14-23 | 133-135 | [18] |

Table 1: Synthesis Yields and Melting Points of Selected 1,3,4-Thiadiazole Derivatives.

| Compound ID | FT-IR (cm⁻¹) Key Peaks | ¹H-NMR (δ ppm) Key Signals | ¹³C-NMR (δ ppm) Key Signals | Reference |

| 1-4 (general) | 3262–3167 (N-H, C-HAr), 1575–1183 (C=N, C-N, C-S) | 9.94-10.47 (s, 1H, N-H) | 164.23–158.4 (2C, thiadiazole ring) | [10] |

| 3a | - | 12.64 (s, 1H, NH), 7.94 (m, 2H, Ar-H), 7.54–7.51 (m, 3H, Ar-H), 2.22 (s, 3H, CH₃) | - | [15] |

| Azo Dyes (general) | 3400–3310, 3201–3190 (NH₂) | 6.74–8.40 (Ar-H) | 178–181 (C-2), 164–166 (C-5) | [14] |

Table 2: Spectroscopic Data for Selected 1,3,4-Thiadiazole Derivatives.

Biological Significance and Signaling Pathways

Derivatives of 1,3,4-thiadiazole are known to interact with various biological targets, including enzymes like carbonic anhydrase, cyclooxygenase, and protein kinases.[1][2] Their ability to inhibit these enzymes makes them promising candidates for the development of novel therapeutic agents for a range of diseases, including cancer, inflammation, and microbial infections. For instance, certain 1,3,4-thiadiazole derivatives have shown potent inhibitory activity against the Bcr-Abl tyrosine kinase, which is implicated in chronic myelogenous leukemia.[16]

The diagram below illustrates a hypothetical signaling pathway where a 1,3,4-thiadiazole derivative acts as a kinase inhibitor.

Caption: Inhibition of a kinase signaling pathway by a 1,3,4-thiadiazole derivative.

Conclusion

The 1,3,4-thiadiazole nucleus remains a highly privileged scaffold in the design and synthesis of novel, biologically active molecules. The synthetic routes are well-established and versatile, allowing for the introduction of a wide range of substituents at the 2 and 5 positions, thereby enabling the fine-tuning of their pharmacological properties. The robust characterization techniques outlined in this guide are essential for confirming the successful synthesis and purity of these compounds. Continued exploration of novel derivatives of 1,3,4-thiadiazole holds significant promise for the development of new and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. granthaalayahpublication.org [granthaalayahpublication.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. chemmethod.com [chemmethod.com]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]

- 16. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides [frontiersin.org]

- 18. Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Deep Dive into the Biological and Pharmacological Activities of 1,3,4-Thiadiazole Compounds

A Technical Guide for Researchers and Drug Development Professionals

The 1,3,4-thiadiazole core, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical and electronic properties contribute to a remarkable breadth of biological and pharmacological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of 1,3,4-thiadiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and key signaling pathways.

Anticancer Activity: Targeting the Hallmarks of Cancer

1,3,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer progression, including cell proliferation, apoptosis, and angiogenesis.[1] Their cytotoxic effects have been observed against a wide array of cancer cell lines, such as those from breast, lung, colon, and prostate cancers, as well as leukemia.[1]

A notable mechanism of action for many 1,3,4-thiadiazole compounds is the inhibition of crucial enzymes and protein kinases that regulate cell signaling pathways.[1] These include tyrosine kinases, which are pivotal in controlling cell growth and survival.[1] By disrupting these pathways, these compounds can effectively halt the abnormal proliferation of cancer cells.[1] Furthermore, some derivatives have been shown to interfere with the PI3K/Akt and MAPK/ERK signaling pathways, which are frequently dysregulated in cancer.[1]

Another key strategy employed by these compounds is the induction of apoptosis, or programmed cell death, in cancer cells.[1] Some derivatives have been found to inhibit DNA polymerases, enzymes essential for DNA replication, leading to cell death.[1] Their ability to interfere with DNA synthesis is partly attributed to the 1,3,4-thiadiazole ring being a bioisostere of pyrimidine, a fundamental component of nucleic acids.[2][3] This structural similarity allows them to disrupt DNA-related processes, thereby inhibiting the growth of rapidly dividing cancer cells.[1][3]

Moreover, 1,3,4-thiadiazole derivatives have been investigated as inhibitors of other important cancer-related enzymes, including carbonic anhydrase (CA), histone deacetylases (HDACs), and inosine monophosphate dehydrogenase (IMPDH).[1][4] Their ability to modulate the activity of these enzymes highlights the diverse molecular targets of this versatile scaffold.[1]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [5] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [5] |

| Derivative 32a | HePG-2 (Liver) | 3.31 - 9.31 | [6] |

| Derivative 32d | MCF-7 (Breast) | 3.31 - 9.31 | [6] |

| Derivative 22d | MCF-7 (Breast) | 1.52 | [6] |

| Derivative 22d | HCT-116 (Colon) | 10.3 | [6] |

| Derivative 22a | Liver Cancer | 6.47 | [6] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | [4] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | 23.29 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-thiadiazole derivatives and a vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO, isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway: EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by 1,3,4-thiadiazole derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

1,3,4-Thiadiazole derivatives exhibit a wide range of antimicrobial activities, including antibacterial and antifungal properties.[7][8] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as a variety of fungal species.[7] The antimicrobial action is often attributed to their ability to interfere with essential microbial enzymes and biochemical pathways.[8]

For instance, certain derivatives have demonstrated potent activity against Staphylococcus aureus, Escherichia coli, and Bacillus pumilus.[7] The structural features of the 1,3,4-thiadiazole ring and its substituents play a crucial role in determining the potency and spectrum of antimicrobial activity.[7]

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Microorganism | Activity Measurement | Result | Reference |

| Benzimidazole-2-yl derivative of 1,3,4-thiadiazole (48) | Staphylococcus aureus | Zone of inhibition | 18.96 mm | [7] |

| Benzimidazole-2-yl derivative of 1,3,4-thiadiazole (48) | Bacillus pumilus | Zone of inhibition | 18.20 mm | [7] |

| Benzimidazole-2-yl derivative of 1,3,4-thiadiazole (48) | Escherichia coli | Zone of inhibition | 17.33 mm | [7] |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole (22) | Mycobacterium tuberculosis H37Rv | MIC | >90% inhibition at 6.25 µg/mL | [9] |

| Compound 30 | Xanthomonas oryzae pv. oryzicola | EC50 | 2.1 mg/L | [10] |

| Compound 30 | Xanthomonas oryzae pv. oryzae | EC50 | 1.8 mg/L | [10] |

Experimental Protocol: Agar Diffusion Method for Antibacterial Activity

The agar diffusion method is a widely used technique to determine the antimicrobial susceptibility of bacteria.

Methodology:

-

Media Preparation: Prepare nutrient agar plates.

-

Inoculation: Inoculate the agar plates with a standardized suspension of the test bacteria (e.g., 10^8 CFU/mL).

-

Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar plates.

-

Compound Application: Add a defined volume of the 1,3,4-thiadiazole derivative solution (at a known concentration) and a control (e.g., a standard antibiotic like Ciprofloxacin) into separate wells.[11]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[11]

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

-

Interpretation: A larger zone of inhibition indicates greater antibacterial activity.

Experimental Workflow: Antimicrobial Screening

Caption: A typical workflow for screening the antimicrobial activity of novel compounds.

Anti-inflammatory and Analgesic Activities

Several 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[12][13] These compounds often exert their effects by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[8][14] The anti-inflammatory activity is typically evaluated using in vivo models like the carrageenan-induced paw edema test in rats.[13]

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative | Assay | Dose | Inhibition (%) | Reference |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Carrageenan-induced paw edema | - | Fair activity | [12] |

| 5-(2-Mercaptophenyl)-2-{N-(4- methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole (6f) | Acetic acid induced writhing | - | Superior analgesic profile | [13] |

| Compound 5c | Carrageenan-induced rat paw edema | - | Better than diclofenac | [15] |

Experimental Protocol: Carrageenan-Induced Paw Edema Test

This is a standard in vivo model for evaluating the anti-inflammatory activity of new compounds.

Methodology:

-

Animal Grouping: Divide adult rats into groups (e.g., control, standard drug, and test compound groups).[13]

-

Compound Administration: Administer the 1,3,4-thiadiazole derivative or the standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally at a specific dose.[13]

-

Carrageenan Injection: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution (e.g., 1%) into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Paw Volume Measurement: Measure the paw volume of each rat at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Antiviral Activity

The 1,3,4-thiadiazole scaffold has also been explored for its antiviral potential.[16] Derivatives have been synthesized and evaluated against a range of viruses, including Tobacco Mosaic Virus (TMV) and Human Immunodeficiency Virus (HIV).[16][17] The antiviral mechanism can involve the inhibition of viral replication or interference with viral entry into host cells.[16]

Quantitative Data: Antiviral Activity

| Compound/Derivative | Virus | EC50 (µg/mL) | Reference |

| Derivative E2 | Tobacco Mosaic Virus (TMV) | 203.5 | [17] |

| Ningnanmycin (standard) | Tobacco Mosaic Virus (TMV) | 261.4 | [17] |

Experimental Protocol: In Vivo Anti-TMV Assay

Methodology:

-

Plant Cultivation: Grow healthy tobacco plants under controlled conditions.

-

Virus Inoculation: Mechanically inoculate the leaves of the tobacco plants with a TMV suspension.

-

Compound Treatment: Apply the 1,3,4-thiadiazole derivative solution to the leaves of the plants at a specific concentration, either before (protective activity) or after (curative activity) virus inoculation. A control group is treated with a blank solution.

-

Observation: Observe the development of local lesions on the leaves after a few days.

-

Data Analysis: Count the number of local lesions and calculate the inhibition rate of the compound compared to the control. The EC50 value (the concentration that inhibits 50% of the viral infection) can be determined.

Conclusion

The 1,3,4-thiadiazole nucleus represents a highly versatile and promising scaffold for the development of new therapeutic agents. Its derivatives have demonstrated a remarkable range of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The continued exploration of structure-activity relationships and the elucidation of their mechanisms of action will undoubtedly pave the way for the discovery of novel and more effective drugs based on this privileged heterocyclic system. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of 1,3,4-thiadiazole compounds.

References

- 1. bepls.com [bepls.com]

- 2. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. thaiscience.info [thaiscience.info]

- 14. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection | MDPI [mdpi.com]

Unraveling the Anticancer Mechanisms of 1,3,4-Thiadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects. This technical guide provides an in-depth exploration of the core mechanisms of action through which 1,3,4-thiadiazole derivatives exert their cytotoxic effects on cancer cells. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Anticancer Mechanisms of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives employ a multi-pronged approach to inhibit cancer cell proliferation and survival. The primary mechanisms include the induction of apoptosis, cell cycle arrest at critical checkpoints, and the inhibition of key signaling pathways and enzymes essential for tumor growth and progression.[1][2]

Induction of Apoptosis

A hallmark of many effective anticancer agents is the ability to induce programmed cell death, or apoptosis. 1,3,4-thiadiazole derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[3][4]

Key Molecular Events:

-

Activation of Caspases: Treatment with 1,3,4-thiadiazole derivatives often leads to the activation of initiator caspases (such as caspase-8 and caspase-9) and executioner caspases (like caspase-3).[3]

-

Modulation of Bcl-2 Family Proteins: These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[4]

-

DNA Fragmentation: The activation of executioner caspases ultimately results in the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[4]

Cell Cycle Arrest

By disrupting the normal progression of the cell cycle, 1,3,4-thiadiazole derivatives can halt the proliferation of cancer cells. Arrest is commonly observed at the G1/S and G2/M transitions.[1][3]

Key Molecular Targets:

-

Cyclin-Dependent Kinases (CDKs): Some derivatives have been shown to inhibit the activity of CDKs, such as CDK1, which are crucial for the transition between cell cycle phases.[5]

-

Modulation of Cyclin Levels: Changes in the expression levels of cyclins, the regulatory partners of CDKs, are also implicated in the cell cycle arrest induced by these compounds.

Inhibition of Signaling Pathways

The aberrant activation of signaling pathways is a common driver of cancer. 1,3,4-thiadiazole derivatives have been found to interfere with several of these critical pathways.[2]

Major Targeted Pathways:

-

PI3K/Akt Pathway: This pathway is central to cell survival, growth, and proliferation. Several 1,3,4-thiadiazole derivatives have been shown to inhibit the phosphorylation and activation of Akt, a key kinase in this pathway.[6]

-

MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of this pathway has been observed with some 1,3,4-thiadiazole compounds.[2]

Enzyme Inhibition

The 1,3,4-thiadiazole scaffold serves as a versatile backbone for the design of inhibitors targeting a range of enzymes that are overexpressed or hyperactive in cancer cells.[2]

Key Enzyme Targets:

-

Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are important targets in many cancers. Certain 1,3,4-thiadiazole derivatives have demonstrated potent inhibitory activity against these kinases.[4]

-

Other Kinases: Other kinases such as Abl tyrosine kinase and Focal Adhesion Kinase (FAK) have also been identified as targets.[3]

-

Carbonic Anhydrases: Tumor-associated carbonic anhydrase isoforms IX and XII, which are involved in regulating tumor pH and promoting survival in hypoxic conditions, are inhibited by some derivatives.[1]

-

Topoisomerases and DNA Polymerases: By interfering with these enzymes, 1,3,4-thiadiazole derivatives can disrupt DNA replication and repair, leading to cell death.[2]

-

Histone Deacetylases (HDACs): Inhibition of HDACs can lead to changes in gene expression that promote apoptosis and cell cycle arrest.[3]

-

Tubulin Polymerization: Some derivatives act as microtubule-destabilizing agents, interfering with the formation of the mitotic spindle and leading to mitotic arrest.[2]

Quantitative Data Summary

The following tables summarize the cytotoxic activity and mechanistic effects of representative 1,3,4-thiadiazole derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity (IC50) of 1,3,4-Thiadiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 (spiro-acenaphthylene tethered) | Renal (RXF393) | 7.01 ± 0.39 | [1] |

| Colon (HT29) | 24.3 ± 1.29 | [1] | |

| Melanoma (LOX IMVI) | 9.55 ± 0.51 | [1] | |

| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 3) | Glioma (C6) | 22.00 ± 3.00 (µg/mL) | [3] |

| N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 8) | Glioma (C6) | 42.67 ± 2.08 (µg/mL) | [3] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Breast (MCF-7) | 49.6 | [7] |

| Breast (MDA-MB-231) | 53.4 | [7] | |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (Compound 2g) | Colon (LoVo) | 2.44 | [8] |

| Breast (MCF-7) | 23.29 | [8] | |

| 4,6-dimethyl-2-oxo-1-((3-aryl-5-substituted-1,3,4-thiadiazol-2(3H)-ylidene)amino)-1,2-dihydropyridine-3-carbonitrile (Compound 4h) | Colon (HCT-116) | 2.03 ± 0.72 | [9] |

| Hepatocellular (HepG-2) | 2.17 ± 0.83 | [9] |

Table 2: Mechanistic Insights - Apoptosis and Cell Cycle Arrest

| Compound ID | Cancer Cell Line | Effect | Quantitative Data | Reference |

| Compound 1 (spiro-acenaphthylene tethered) | Renal (RXF393) | Apoptosis | 11.69% (Early Apoptosis), 19.78% (Late Apoptosis) | [1] |

| Renal (RXF393) | Cell Cycle Arrest | G1 phase arrest | [1] | |

| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 3) | Glioma (C6) | Apoptosis | 22.7% (Total Apoptotic Cells) | [3] |

| Glioma (C6) | Cell Cycle Arrest | 67.21% in G1/S phase | [3] | |

| Compound 13b | Breast (MCF-7) | Apoptosis | Increase from 2% to 52% | [10] |

| Breast (MCF-7) | Cell Cycle Arrest | G2/M phase arrest | [10] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the anticancer mechanisms of 1,3,4-thiadiazole derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with the 1,3,4-thiadiazole derivative at its IC50 concentration for a defined time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

-

Cell Treatment: Treat cells with the test compound for a specified duration.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol, typically overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins to assess the modulation of signaling pathways.

Protocol:

-

Protein Extraction: Treat cells with the 1,3,4-thiadiazole derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by 1,3,4-thiadiazole derivatives and a typical experimental workflow.

Conclusion

1,3,4-thiadiazole derivatives represent a promising class of anticancer agents with diverse mechanisms of action. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit critical signaling pathways and enzymes makes them attractive candidates for further drug development. This technical guide provides a foundational understanding of their mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers in the design and evaluation of novel 1,3,4-thiadiazole-based cancer therapeutics. Further in-depth studies on specific derivatives will continue to unravel their full therapeutic potential and pave the way for their clinical application.

References

- 1. mdpi.com [mdpi.com]

- 2. bepls.com [bepls.com]

- 3. pdf.journalagent.com [pdf.journalagent.com]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 6. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Tautomerism of 2-Substituted 1,3,4-Thiadiazoles in Different Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The tautomeric behavior of 2-substituted 1,3,4-thiadiazoles is a critical aspect of their chemical reactivity, physical properties, and, consequently, their pharmacological profiles. The position of the tautomeric equilibrium can be significantly influenced by the surrounding environment, particularly the solvent. This guide provides an in-depth analysis of the tautomerism of 2-substituted 1,3,4-thiadiazoles, focusing on the effect of different solvents, with detailed experimental protocols and quantitative data to aid researchers in this field.

Tautomeric Forms of 2-Substituted 1,3,4-Thiadiazoles

2-substituted 1,3,4-thiadiazoles can exist in several tautomeric forms depending on the nature of the substituent at the 2-position. The most common types of tautomerism observed are amino-imino, keto-enol (or hydroxy-oxo), and thione-thiol.

-

2-Amino-1,3,4-thiadiazoles can exist in equilibrium between the amino form and two possible imino forms.

-

2-Hydroxy-1,3,4-thiadiazoles exhibit keto-enol tautomerism, existing as either the hydroxy tautomer or the N-acylated keto tautomer.

-

2-Mercapto-1,3,4-thiadiazoles display thione-thiol tautomerism, with the equilibrium lying between the thiol form and the thione form.

The equilibrium between these tautomers is sensitive to the solvent's polarity, hydrogen bonding capabilities, and other specific solute-solvent interactions.

Figure 1: Overview of Tautomeric Equilibria in 2-Substituted 1,3,4-Thiadiazoles.

Quantitative Analysis of Tautomerism in Different Solvents

The position of the tautomeric equilibrium is quantified by the tautomeric equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers at equilibrium. This section presents available quantitative data on the tautomerism of various 2-substituted 1,3,4-thiadiazoles in different solvents.

Keto-Enol Tautomerism of a 2-Substituted 1,3,4-Thiadiazole Derivative

A study on a novel 1,3,4-thiadiazole derivative featuring 3-mercaptobutan-2-one and quinazolin-4-one moieties revealed a clear solvent dependency of its keto-enol tautomerism.[1][2][3] The keto form is favored in the polar aprotic solvent DMSO, while the enol form predominates in the non-polar solvent chloroform.[1][2][3]

| Solvent | Dielectric Constant (ε) | % Keto | % Enol | KT ([enol]/[keto]) |

| Chloroform | 4.81 | 28.5 | 71.5 | 2.51 |

| Methanol | 32.7 | 65.2 | 34.8 | 0.53 |

| DMSO | 46.7 | 89.1 | 10.9 | 0.12 |

Data extracted from a study on a specific 1,3,4-thiadiazole derivative.[2]

Computational Study of Amino-Imino Tautomerism of 2-Amino-1,3,4-thiadiazole

A computational study using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level investigated the tautomerism of 2-amino-1,3,4-thiadiazole in the gas phase and in different solvents.[4] The results indicate that the amino tautomer (ATD) is the most stable form in all investigated media, and the solvent does not alter this preference.[4]

| Tautomer | Gas Phase | THF | DMSO | Water |

| Amino (ATD) | -676.893 | -676.908 | -676.911 | -676.912 |

| Imino (ITD) | -676.877 | -676.894 | -676.897 | -676.897 |

| Imino (ITO) | -676.865 | -676.883 | -676.886 | -676.887 |

Lower energy indicates higher stability. Data from a computational study.[4]

| Tautomer | Gas Phase | THF | DMSO | Water |

| Amino (ATD) | 3.16 | 4.54 | 4.81 | 4.88 |

| Imino (ITD) | 4.96 | 7.21 | 7.64 | 7.77 |

| Imino (ITO) | 5.59 | 8.16 | 8.66 | 8.80 |

Data from a computational study.[4]

Experimental Protocols for Studying Tautomerism

The determination of tautomeric equilibria is primarily achieved through spectroscopic methods, mainly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. By integrating the signals corresponding to specific protons or carbons in each tautomer, their relative concentrations can be determined.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the 2-substituted 1,3,4-thiadiazole derivative in the desired deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD) to a known concentration (typically 5-10 mg/mL).

-

Ensure the complete dissolution of the sample. Gentle warming or sonication may be applied if necessary, followed by cooling to the desired experimental temperature.

-

-

NMR Data Acquisition:

-

Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer.

-

For 1H NMR, ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For quantitative analysis, it is crucial to use a long relaxation delay (D1) to ensure complete relaxation of all relevant nuclei between scans (typically 5 times the longest T1).

-

Record the spectra at a constant, accurately known temperature, as tautomeric equilibria can be temperature-dependent.

-

-

Data Analysis:

-

Identify the distinct signals corresponding to each tautomer. These may be protons attached to the heterocyclic ring, the substituent, or the tautomeric proton itself (e.g., -NH, -OH, -SH).

-

Carefully integrate the well-resolved signals of each tautomer.

-

Calculate the mole fraction (X) of each tautomer using the integrated areas (A) and the number of protons (N) giving rise to the signal:

-

Xtautomer1 = (Atautomer1 / Ntautomer1) / [(Atautomer1 / Ntautomer1) + (Atautomer2 / Ntautomer2)]

-

-

The tautomeric equilibrium constant (KT) is then calculated as the ratio of the mole fractions.

-

Figure 2: Experimental Workflow for NMR Analysis of Tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is another valuable technique for studying tautomeric equilibria, especially when the tautomers have distinct absorption spectra.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the 2-substituted 1,3,4-thiadiazole derivative in a suitable solvent.

-

Prepare a series of dilutions in different solvents of interest to a concentration that gives absorbance values within the linear range of the spectrophotometer (typically below 1.5).

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum of the sample in each solvent over a suitable wavelength range (e.g., 200-500 nm).

-

Use a matched cuvette containing the pure solvent as a blank for baseline correction.

-

Ensure the temperature is controlled and constant throughout the measurements.

-

-

Data Analysis:

-

Analyze the absorption spectra for the presence of distinct absorption bands or isosbestic points, which are indicative of a two-component equilibrium.

-

The relative amounts of the tautomers can be determined by deconvolution of the overlapping absorption bands.

-

If the molar absorptivities (ε) of the individual tautomers are known or can be estimated (e.g., from measurements in solvents where one tautomer is known to dominate), the concentration of each tautomer can be calculated using the Beer-Lambert law (A = εbc).

-

The tautomeric equilibrium constant (KT) is then calculated from the ratio of the concentrations.

-

Figure 3: Experimental Workflow for UV-Vis Analysis of Tautomerism.

Influence of Solvent Properties on Tautomeric Equilibrium

The solvent's ability to stabilize one tautomer over another is the driving force for the observed shifts in equilibrium. Several solvent properties play a crucial role:

-

Polarity: More polar solvents tend to stabilize the more polar tautomer. For instance, in keto-enol tautomerism, the keto form is often more polar and is favored in polar solvents.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding can selectively stabilize tautomers with hydrogen bond donor or acceptor sites. For example, protic solvents can stabilize the enol form through hydrogen bonding to the hydroxyl group.

-

Polarizability: The ability of the solvent's electron cloud to be distorted by the solute's electric field can also influence tautomeric equilibria. It has been suggested that for some 1,3,4-thiadiazole derivatives, the solvent's average electric polarizability is a better predictor of the tautomeric equilibrium than its dielectric constant.

Figure 4: Logical Relationship of Solvent Properties and Tautomeric Equilibrium.

Conclusion

The tautomerism of 2-substituted 1,3,4-thiadiazoles is a complex phenomenon significantly influenced by the solvent environment. Understanding and quantifying this behavior is essential for predicting the physicochemical properties and biological activity of these important heterocyclic compounds. This guide has provided a comprehensive overview of the types of tautomerism, quantitative data from experimental and computational studies, and detailed protocols for the investigation of tautomeric equilibria using NMR and UV-Vis spectroscopy. By applying these methodologies, researchers can gain valuable insights into the tautomeric preferences of their 1,3,4-thiadiazole derivatives, aiding in the rational design and development of new therapeutic agents.

References

- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sid.ir [sid.ir]

The Antimicrobial Potential of 2-Amino-1,3,4-Thiadiazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, the 2-amino-1,3,4-thiadiazole core has emerged as a promising pharmacophore, exhibiting a broad spectrum of activity against various pathogenic bacteria and fungi. This technical guide provides an in-depth exploration of the antimicrobial properties of 2-amino-1,3,4-thiadiazole analogs, detailing their spectrum of activity, experimental evaluation protocols, and proposed mechanisms of action.

Antimicrobial Spectrum: A Quantitative Overview

Numerous studies have demonstrated the potent and varied antimicrobial effects of 2-amino-1,3,4-thiadiazole derivatives. The antimicrobial efficacy is significantly influenced by the nature and position of substituents on the thiadiazole ring and the amino group. The following tables summarize the quantitative data from various studies, providing a comparative overview of the activity of different analogs against a range of microorganisms.

Table 1: Antibacterial Activity of 2-Amino-1,3,4-Thiadiazole Analogs (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound/Analog | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| 2-amino-5-(p-chlorophenyl)-1,3,4-thiadiazole | 62.5 | - | - | - | [1] |

| 5-(1H-indol-3-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine | - | - | Good Activity | - | [1] |

| 2-(3'-chloro-5'-phenoxybenzo[b]thiophen-2'-yl)-5-arylamino-1,3,4-thiadiazole | Good Activity | Good Activity | Good Activity | - | [1] |

| 2-(1-adamantylamino)-5-(p-chlorophenyl)-1,3,4-thiadiazole | Good Activity | Good Activity | - | - | [2] |

| 2-(1-adamantylamino)-5-(p-nitrophenyl)-1,3,4-thiadiazole | Good Activity | Good Activity | Good Activity | - | [2] |

| Tetranorlabdane with 2-amino-1,3,4-thiadiazole | - | - | - | 2.5 | [3] |

| 2-amino-1,3,4-thiadiazole derivative 37 | 1000 | - | - | - | [3] |

| 2-amino-1,3,4-thiadiazole derivative 38 | 1000 | - | 1000 | - | [3] |

Table 2: Antifungal Activity of 2-Amino-1,3,4-Thiadiazole Analogs (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound/Analog | Candida albicans | Aspergillus niger | Reference |

| 5-(1H-indol-3-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine | Good to High Activity | - | [1] |

| 2-(3'-chloro-5'-phenoxybenzo[b]thiophen-2'-yl)-5-arylamino-1,3,4-thiadiazole | - | Good Activity | [1] |

| 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole Metal Complexes (Cu(II), Ni(II)) | Increased Activity | Increased Activity | [2] |

Experimental Protocols for Antimicrobial Evaluation

The assessment of the antimicrobial activity of 2-amino-1,3,4-thiadiazole analogs is primarily conducted using standardized in vitro methods. The following are detailed protocols for the most commonly employed techniques.

Agar Disk Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.

-

Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.

-

Incubation: The plates are incubated at a suitable temperature (typically 35-37°C) for 16-24 hours.

-

Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Preparation of Inoculum: The test microorganism is grown in broth to a specific optical density, and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Visualizing Workflows and Mechanisms

To better understand the processes involved in the exploration of 2-amino-1,3,4-thiadiazole analogs, the following diagrams illustrate key workflows and proposed mechanisms of action.

References

- 1. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

A Foundational Review of 1,3,4-Thiadiazole in Medicinal Chemistry: A Core Scaffold with Diverse Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, which has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including its aromaticity and ability to participate in various non-covalent interactions, have made it a versatile building block for the design of novel therapeutic agents. This in-depth technical guide provides a foundational review of the 1,3,4-thiadiazole core, encompassing its synthesis, mechanisms of action, and broad spectrum of biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Synthesis of the 1,3,4-Thiadiazole Core

The synthesis of the 1,3,4-thiadiazole ring is a well-established area of organic chemistry, with numerous methods available for its construction. A common and versatile approach involves the cyclization of thiosemicarbazide or its derivatives with various reagents.

One prevalent method is the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid. This reaction proceeds through the formation of an intermediate acylthiosemicarbazide, which then undergoes intramolecular cyclization to yield the 2-amino-5-substituted-1,3,4-thiadiazole.

Initial Screening of 1,3,4-Thiadiazole Derivatives for Anti-Inflammatory Properties: A Technical Guide

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] Its structural stability and capacity for substitution at the 2- and 5-positions make it an attractive template for designing novel therapeutic agents.[5] This technical guide provides an in-depth overview of the initial screening process for 1,3,4-thiadiazole derivatives, focusing on the core methodologies, data interpretation, and key signaling pathways involved in evaluating their anti-inflammatory potential.

Key Inflammatory Signaling Pathways

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of enzymes in the arachidonic acid cascade. Initial screening of 1,3,4-thiadiazole derivatives often focuses on their ability to modulate these key enzymes: Cyclooxygenase (COX) and Lipoxygenase (LOX).

-

Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[6] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible and upregulated at sites of inflammation.[6] Selective inhibition of COX-2 is a desirable trait for new anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[7]

-

Lipoxygenase (LOX) Pathway: LOX enzymes convert arachidonic acid into leukotrienes (LTs), which are involved in various inflammatory responses.[6] Dual inhibitors of both COX and LOX pathways are of significant interest as they may offer a broader spectrum of anti-inflammatory activity.[6][8]

References

- 1. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 5. thaiscience.info [thaiscience.info]

- 6. Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Further insight into the dual COX-2 and 15-LOX anti-inflammatory activity of 1,3,4-thiadiazole-thiazolidinone hybrids: The contribution of the substituents at 5th positions is size dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,3,4-Thiadiazole Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block for the development of novel therapeutic agents across a wide range of diseases. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1,3,4-thiadiazole derivatives, focusing on their anticancer and antimicrobial activities. It includes detailed experimental protocols for key biological assays and visual representations of relevant signaling pathways to facilitate a deeper understanding of their mechanism of action.

The Versatility of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which allows its derivatives to interfere with various biological processes.[1] This structural similarity, combined with the synthetic accessibility of the scaffold, has led to the exploration of a vast chemical space, yielding compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory properties.[2][3][4][5][6]

Structure-Activity Relationship of 1,3,4-Thiadiazoles

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring, primarily at the C2 and C5 positions.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of 2,5-disubstituted 1,3,4-thiadiazoles. The SAR for this activity can be summarized as follows:

-

Substitution at C2 and C5: The presence of aromatic or heteroaromatic rings at both the C2 and C5 positions is a common feature of many potent anticancer 1,3,4-thiadiazoles.

-

Nature of Substituents:

-

Electron-withdrawing groups on the phenyl rings, such as nitro (-NO2) and trifluoromethyl (-CF3), have been shown to enhance cytotoxic activity.[7]

-

Electron-donating groups , like methoxy (-OCH3), can also contribute to potent activity, suggesting a complex interplay of electronic and steric factors.

-

The presence of a sulfonamide moiety has been linked to significant anticancer activity.

-

-

Linker Groups: The nature of the linker connecting substituents to the thiadiazole core can influence activity. For instance, an acetamide linker has been shown to be beneficial in certain series of compounds.

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is also a promising framework for the development of novel antimicrobial agents. Key SAR observations include:

-

Substituents on the Phenyl Ring: The presence and position of substituents on a phenyl ring attached to the thiadiazole core significantly impact antimicrobial potency. For instance, chloro, bromo, and nitro groups have been associated with enhanced activity.

-

Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as pyrazole or benzimidazole, can lead to compounds with broad-spectrum antimicrobial activity.

-

Amino Group Substitution: The nature of the substituent on a 2-amino group can modulate the antimicrobial profile.

Quantitative Data on Biological Activities

To facilitate a comparative analysis of the biological activities of various 1,3,4-thiadiazole derivatives, the following tables summarize quantitative data from selected studies.

Anticancer Activity Data

| Compound ID | Substituent at C2 | Substituent at C5 | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 2-(2-trifluoromethylphenyl)amino | 3-methoxyphenyl | MCF-7 | 49.6 | [2] |

| 1b | 2-(2-trifluoromethylphenyl)amino | 3-methoxyphenyl | MDA-MB-231 | 53.4 | [2] |

| 2a | 5-(4-chlorophenyl) | - | MCF-7 | 2.32 | [8] |

| 2b | 5-(4-chlorophenyl) | - | HepG2 | 8.35 | [8] |

| 3a | 5-[2-(benzenesulfonylmethyl)phenyl] | 2-amino | LoVo | 2.44 | [3] |

| 3b | 5-[2-(benzenesulfonylmethyl)phenyl] | 2-amino | MCF-7 | 23.29 | [3] |

| 4a | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | - | K562 | 7.4 (Abl kinase) | [9] |

Antimicrobial Activity Data

| Compound ID | Substituent at C2 | Substituent at C5 | Microorganism | MIC (µg/mL) | Reference |

| 5a | 5-(3-Acetyl-1-phenyl-1H-pyrazole-4-carbonyl)-2-benzoylimino | 3-(4-chlorophenyl) | Bacillus subtilis | 0.12 | [10] |

| 6a | 5-(4-methoxyphenyl) | 4-bromophenyl | Staphylococcus epidermidis | 31.25 | [11] |

| 6b | 5-(4-methoxyphenyl) | 4-bromophenyl | Micrococcus luteus | 15.63 | [11] |

| 7a | Gallic acid amide derivative | 4-fluorophenyl | Vibrio harveyi | 31.3 | [11] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of new chemical entities. The following sections provide step-by-step methodologies for common assays used in the assessment of 1,3,4-thiadiazole derivatives.

General Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides.[12][13]

Step 1: Synthesis of Thiosemicarbazide Intermediate

-

To a solution of an appropriate acyl hydrazide (1 equivalent) in a suitable solvent (e.g., ethanol), add an isothiocyanate (1 equivalent).

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated thiosemicarbazide by filtration, wash with cold ethanol, and dry.

Step 2: Cyclization to form the 1,3,4-Thiadiazole Ring

-

Suspend the synthesized thiosemicarbazide (1 equivalent) in a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.

-

Stir the mixture at room temperature or with gentle heating for a specified period (typically 1-3 hours), monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonia solution) to precipitate the 2,5-disubstituted 1,3,4-thiadiazole.

-

Collect the solid product by filtration, wash thoroughly with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth medium.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

1,3,4-thiadiazole derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of the STAT3 Signaling Pathway in Cancer

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[11][14] Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of the STAT3 pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review | Journal of Applied Pharmaceutical Research [japtronline.com]

- 5. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bepls.com [bepls.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors | Semantic Scholar [semanticscholar.org]

The 1,3,4-Thiadiazole Core: A Privileged Scaffold in the Discovery of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its versatile pharmacological potential and favorable physicochemical properties.[1][2] As a bioisostere of pyrimidine, a core structure in nucleic bases, 1,3,4-thiadiazole derivatives have the ability to interfere with key biological processes like DNA replication.[1][3][4] Furthermore, the mesoionic character of the ring allows these compounds to readily cross cellular membranes, enhancing their bioavailability and interaction with biological targets.[1][4] This guide provides a comprehensive overview of recent discoveries in the field, focusing on the synthesis, biological evaluation, and mechanism of action of novel bioactive compounds featuring the 1,3,4-thiadiazole core.

General Workflow for Discovery and Evaluation

The discovery of novel bioactive 1,3,4-thiadiazole derivatives typically follows a structured workflow, beginning with chemical synthesis and progressing through various stages of biological screening to identify lead compounds.

Biological Activities and Quantitative Data

Compounds incorporating the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of biological activities. The most extensively studied areas include anticancer and antimicrobial applications.

Anticancer Activity

1,3,4-Thiadiazole derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action often involve the inhibition of crucial cellular targets like protein kinases and the induction of programmed cell death (apoptosis).

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives (IC₅₀ values in µM)

| Compound Reference | Cell Line | Activity (IC₅₀ µM) | Notes |

| Compound 8a [1][4] | Multiple (7 lines) | 1.62 - 4.61 | Showed the highest potency against all seven cancer cell lines tested. |

| Compound 1e [1] | MCF-7 (Breast) | 3.26 | Induced an 18-fold increase in apoptotic cells. |

| Compound 1h [1] | A549 (Lung) | 2.79 | A 4-fluorobenzyl derivative showing high potency. |

| Compound 22d [1][4] | MCF-7 (Breast) | 1.52 | Also showed potent LSD1 inhibition (IC₅₀ = 0.04 µM). |

| Compound 22d [1][4] | HCT-116 (Colon) | 10.3 | --- |

| Compound 2g [5] | LoVo (Colon) | 2.44 | Demonstrated good anti-proliferative effects with low toxicity. |

| Compound 2g [5] | MCF-7 (Breast) | 23.29 | --- |

| ST10 [3] | MCF-7 (Breast) | 49.6 | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole. |

| ST10 [3] | MDA-MB-231 (Breast) | 53.4 | Showed the strongest anti-proliferative activity in the series. |

| Compound 70 [6] | K562 (Leukemia) | 7.4 | Selectively active against the Bcr-Abl-positive cell line. |

| Compound 3e [7] | HCT-116 (Colon) | 7.19 | Activity was much stronger compared to 5-fluorouracil (IC₅₀ = 29.50 µM). |

| Compound 3l [7] | HCT-116 (Colon) | 6.56 | Activity was much stronger compared to 5-fluorouracil (IC₅₀ = 29.50 µM). |

| Compound 6g [8] | A549 (Lung) | 1.537 | Potent EGFR inhibitor (IC₅₀ = 0.024 µM). |

Antimicrobial Activity

The 1,3,4-thiadiazole core is also a key feature in many compounds with potent antibacterial and antifungal properties. These agents can exhibit efficacy superior to standard reference antibiotics against a range of microbial strains.[1][2]

Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC values in µg/mL)

| Compound Reference | Microorganism | Activity (MIC µg/mL) | Notes |

| Compound 14a [2] | Bacillus polymyxa | 2.5 | Contains a free amino group adjacent to the thiadiazole ring. |

| Compound 8j [2] | Pseudomonas aeruginosa | 12.5 | Benzo[d]imidazole scaffold. |

| Compound 21b [2] | Vibrio harveyi | 31.3 | Gallic acid amide derivative with a 4-fluorophenyl group. |

| Compound 8a/8b [9] | S. aureus, B. subtilis | 20-28 | Fluorinated and chlorinated derivatives showed good inhibition. |

| Compound 8a-c [9] | E. coli, P. aeruginosa | 24-40 | Halogenated compounds showed moderate inhibitory effects. |

| Compound 19 [9] | S. aureus | 62.5 | p-chlorophenyl derivative. |

| Compound 26 [9] | Various Bacteria/Fungi | 8-31.25 | Tris-2,5-disubstituted derivative with broad-spectrum activity. |

| Compound 16 [10] | Various Bacteria/Fungi | 4-8 (antibacterial) | 2-mercapto-1,3,4-oxadiazole-2-thione derivative. |

| 16-31.28 (antifungal) | |||

| 50a-c [11] | Candida strains | 0.78-3.12 | Nitro-substituted derivatives showed strong antifungal activity. |

Mechanisms of Action & Signaling Pathways

Understanding the molecular mechanisms by which 1,3,4-thiadiazole derivatives exert their biological effects is crucial for rational drug design. Two prominent anticancer mechanisms are the inhibition of receptor tyrosine kinases like EGFR and the induction of apoptosis through the caspase cascade.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives proliferation and survival in many cancers.[12] Small molecule inhibitors, including certain 1,3,4-thiadiazole derivatives, can bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and blocking downstream signaling.[8][13]

Induction of Apoptosis via Caspase Activation